N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide
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Overview
Description
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide, also known as PTMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PTMA belongs to the class of small molecules that target protein-protein interactions, which makes it an attractive candidate for drug development.
Scientific Research Applications
Antitumor and Anticancer Applications
Compounds structurally related to N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-(thiophen-3-yl)acetamide have been extensively studied for their potential antitumor and anticancer properties. For example, the synthesis and biological evaluation of MGCD0103, a compound with a pyrimidin-2-yl component, demonstrated selective inhibition of histone deacetylases (HDACs), showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008). This suggests that compounds with pyrimidin-2-yl groups, potentially including this compound, may have applications in cancer research and treatment.
Synthesis and Structural Studies
Research on compounds with structural similarities often focuses on their synthesis, characterization, and the study of their structural properties. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insight into their conformation and potential interactions with biological targets (Subasri et al., 2016). Such studies are crucial for understanding the chemical and physical properties of these compounds, which could inform their application in drug design and other scientific research areas.
Insecticidal and Antimicrobial Activities
Some pyrimidin-2-yl and thiophen-3-yl containing compounds have been explored for their insecticidal and antimicrobial activities. For example, research into thieno[3,2-d]pyrimidines has identified compounds with potent anticancer activity and potential applications in treating microbial infections (Hafez & El-Gazzar, 2017). This indicates a broader interest in thiophene and pyrimidine derivatives for their biological activities, suggesting that this compound could be explored for similar applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been found to be valuable in the treatment of epilepsy , suggesting that they may affect neurological pathways.
Result of Action
The spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The reaction conditions for the synthesis of similar compounds were found to be mild and metal-free , suggesting that the compound might be stable under various environmental conditions.
properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-14(9-12-4-8-21-11-12)18-10-13-3-1-7-19(13)15-16-5-2-6-17-15/h2,4-6,8,11,13H,1,3,7,9-10H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOPJFDEYWAUND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)CC3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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